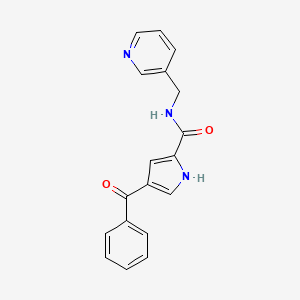

4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Descripción

4-Benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a tetrasubstituted pyrrole (TSP) derivative with the molecular formula C₁₈H₁₅N₃O₂ and a molecular weight of 305.34 g/mol . The compound features a benzoyl group at the 4-position of the pyrrole ring and a 3-pyridinylmethyl substituent on the carboxamide nitrogen. Its purity is typically reported as >90% in commercial and research-grade samples .

TSP derivatives are designed to mimic protein–protein interaction (PPI) hot-spot residues, particularly hydrophobic motifs involved in pathways such as p53-MDM2 complex formation .

Propiedades

IUPAC Name |

4-benzoyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c22-17(14-6-2-1-3-7-14)15-9-16(20-12-15)18(23)21-11-13-5-4-8-19-10-13/h1-10,12,20H,11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJQRNWLZOKULI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Attachment of the Pyridinylmethyl Group: This step involves the reaction of the pyrrole derivative with a pyridinylmethyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring or the pyridinylmethyl group, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Investigated for its potential as a drug candidate for various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Activity :

- The 3-pyridinylmethyl group (cLogP ~4.4) enhances potency compared to aliphatic (e.g., isopropyl) or less polar aromatic (e.g., 2-furylmethyl) substituents. For example, pyridinylmethyl analogs show pIC₅₀ values of ~5.3, while 2-furylmethyl derivatives exhibit pIC₅₀ ~5.0 .

- Halogenated benzyl groups (e.g., 3-chlorobenzyl in Compound 1) improve anti-cancer activity, likely due to increased hydrophobicity and binding affinity .

Toxicity Considerations :

- Compounds with 3-pyridinylmethyl groups (e.g., Pyrinuron, N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)-urea) are associated with high toxicity (oral rat LD₅₀ = 12.3 mg/kg) and regulatory bans . This suggests that while the 3-pyridinylmethyl moiety enhances activity, it may also contribute to adverse effects.

Melting Points: Derivatives with halogenated benzyl groups (e.g., 9d: 154–156°C) generally have higher melting points than non-halogenated analogs .

Mechanistic Insights from Structure-Activity Relationships (SAR)

- Aromatic vs. Aliphatic Substituents : Aliphatic groups on the carboxamide nitrogen (e.g., isopropyl) reduce potency, likely due to increased basicity (tertiary amines) and reduced cell permeability. Aromatic groups (e.g., pyridinylmethyl) maintain neutrality, enhancing bioavailability .

- Synergistic Effects: Compound 1’s synergy with nutlin-3a suggests non-competitive binding to MDM2, implicating alternative p53 pathway modulation .

Toxicity and Regulatory Status

- Pyrinuron (N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)-urea) : Banned due to diabetes induction in animals and acute toxicity . This underscores the need for careful toxicity profiling of 3-pyridinylmethyl-containing compounds.

- Lead Compound 1: No reported toxicity data, but its chlorinated benzyl groups may pose metabolic stability challenges .

Actividad Biológica

4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its structure, synthesis, and biological evaluation, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

- Chemical Formula : C18H15N3O2

- Molecular Weight : 305.34 g/mol

- CAS Number : 478040-34-5

The compound features a pyrrole ring substituted with a benzoyl group and a pyridinylmethyl moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Specifically, it has been evaluated for its activity against Mycobacterium tuberculosis (Mtb), targeting the MmpL3 protein, which is essential for the bacterium's survival and virulence.

- Mechanism of Action : The compound acts as an inhibitor of mycolic acid biosynthesis by targeting MmpL3, leading to impaired cell wall integrity in Mtb. This was demonstrated through structure–activity relationship (SAR) studies that revealed potent anti-tuberculosis activity with minimal cytotoxicity.

Cytotoxicity

In vitro assays have shown that 4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide exhibits low cytotoxicity against various mammalian cell lines. The selectivity index (SI) values indicate a favorable safety profile, making it a promising candidate for further development.

| Compound | MIC (μg/mL) | IC50 (μg/mL) | Selectivity Index |

|---|---|---|---|

| 4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide | <0.016 | >64 | >4000 |

Study on Anti-Tuberculosis Activity

A study published in Nature described the synthesis and evaluation of various pyrrole derivatives, including 4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide. The compound demonstrated remarkable efficacy against drug-resistant strains of Mtb, with a minimum inhibitory concentration (MIC) significantly lower than that of existing treatments.

Pharmacokinetic Properties

Further investigations into the pharmacokinetic properties revealed good metabolic stability in human liver microsomes, suggesting that the compound could be developed into an orally bioavailable medication.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.